molecular formula C10H13N5O4S B7880864 (2R,3R,4S,5R)-2-(2-amino-6-sulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

(2R,3R,4S,5R)-2-(2-amino-6-sulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Cat. No.: B7880864
M. Wt: 299.31 g/mol
InChI Key: OTDJAMXESTUWLO-UUOKFMHZSA-N
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Description

Methabenzthiazuron, identified by the compound identifier (2R,3R,4S,5R)-2-(2-amino-6-sulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol, is a chemical compound belonging to the class of benzothiazoles. It is primarily used as a herbicide to control the growth of weeds in agricultural settings . Methabenzthiazuron is known for its effectiveness in inhibiting photosynthesis in target plants, making it a valuable tool in crop management.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methabenzthiazuron can be synthesized through the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. The reaction yields methabenzthiazuron along with imidazolium chloride as a side product . The crystalline product is obtained in approximately 90% yield after the removal of the side product and solvent.

Industrial Production Methods

Industrial production of methabenzthiazuron involves large-scale synthesis using similar reaction conditions as described above. The process is optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, helps in achieving the desired quality for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Methabenzthiazuron undergoes various chemical reactions, including:

    Oxidation: Methabenzthiazuron can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert methabenzthiazuron to its corresponding amine derivatives.

    Substitution: Methabenzthiazuron can undergo nucleophilic substitution reactions, where the benzothiazole ring is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Methabenzthiazuron has a wide range of scientific research applications, including:

Mechanism of Action

Methabenzthiazuron exerts its herbicidal effects by inhibiting photosynthesis in target plants. It interferes with the electron transport chain in chloroplasts, leading to the disruption of energy production and ultimately causing plant death. The molecular targets include photosystem II and other components of the photosynthetic machinery .

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: A parent compound with similar structural features.

    Thiabendazole: Another benzothiazole derivative with antifungal properties.

    Benzothiazole-2-thiol: Known for its use in rubber vulcanization.

Uniqueness of Methabenzthiazuron

Methabenzthiazuron stands out due to its specific herbicidal activity and its ability to inhibit photosynthesis effectively. Unlike other benzothiazole derivatives, methabenzthiazuron is primarily used in agriculture for weed control, making it a unique and valuable compound in this field .

Properties

IUPAC Name

(2R,3R,4S,5R)-2-(2-amino-6-sulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O4S/c11-10-13-7-4(8(20)14-10)12-2-15(7)9-6(18)5(17)3(1-16)19-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,20)/t3-,5-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTDJAMXESTUWLO-UUOKFMHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(N=C2S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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